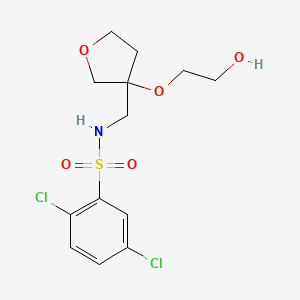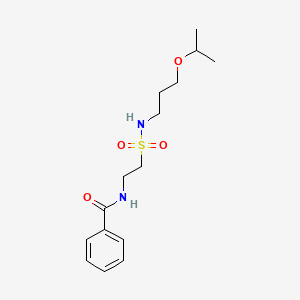![molecular formula C17H28N2O4 B2562277 ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE CAS No. 847462-55-9](/img/structure/B2562277.png)
ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired substitutions on the pyrrole ring. Common synthetic routes may include:
Alkylation: Introduction of alkyl groups to the pyrrole ring.
Esterification: Formation of the ester group through the reaction of carboxylic acids with alcohols.
Carbamoylation: Addition of the carbamoyl group to the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Uniqueness
ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE is unique due to its specific substitutions on the pyrrole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
ethyl 1,3,5-trimethyl-4-(3-propan-2-yloxypropylcarbamoyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c1-7-22-17(21)15-12(4)14(13(5)19(15)6)16(20)18-9-8-10-23-11(2)3/h11H,7-10H2,1-6H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIWUZXVEOKSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2562197.png)
![N-[1-(6-Cyanopyridine-3-carbonyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2562198.png)
![1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2562200.png)
![N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2562201.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2562204.png)
![rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}(ethyl)methylamine](/img/structure/B2562205.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2562209.png)
![Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2562211.png)
![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)
![4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2562213.png)


![2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2562217.png)
